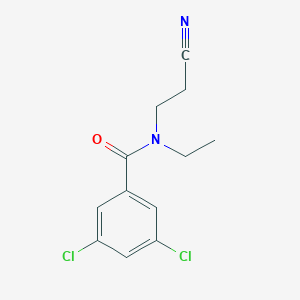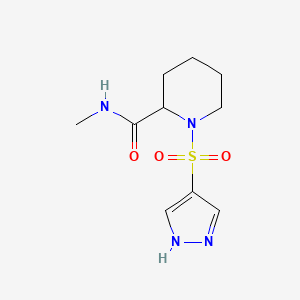
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide, also known as MPSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSP is a small molecule that contains a piperidine ring and a pyrazole ring, making it a unique chemical compound. In
Mécanisme D'action
The mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is also stable under a wide range of conditions, making it suitable for use in a variety of lab experiments. However, one limitation of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide. One area of interest is in the development of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide analogs that have improved solubility and bioavailability. Another area of interest is in the use of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide involves a multi-step process that includes the reaction of piperidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylpiperidine. The final step involves the reaction of the resulting N-methylpiperidine acid chloride with 4-pyrazole sulfonamide. The yield of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is typically around 50%, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic effects. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-11-10(15)9-4-2-3-5-14(9)18(16,17)8-6-12-13-7-8/h6-7,9H,2-5H2,1H3,(H,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRNAFGXPODNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1S(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


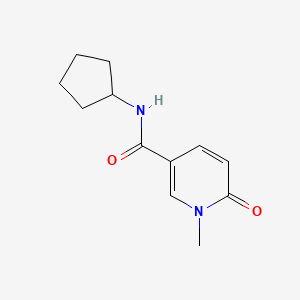
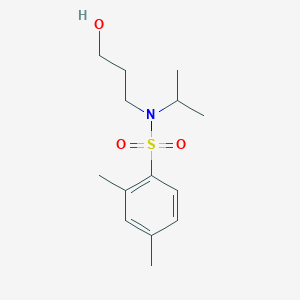
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

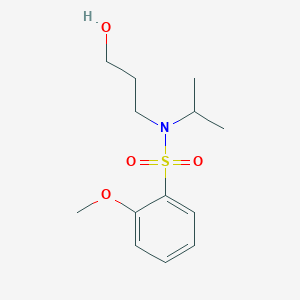
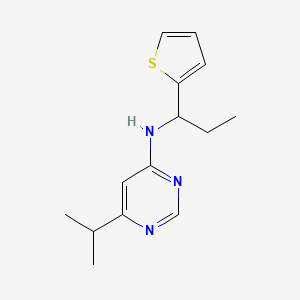
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
